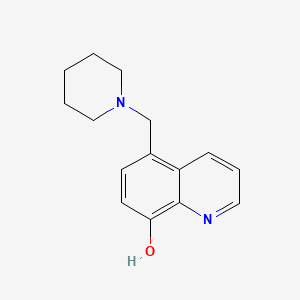

5-(Piperidin-1-ylmethyl)quinolin-8-ol

Description

The exact mass of the compound 5-(Piperidin-1-ylmethyl)quinolin-8-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Piperidin-1-ylmethyl)quinolin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperidin-1-ylmethyl)quinolin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(piperidin-1-ylmethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c18-14-7-6-12(11-17-9-2-1-3-10-17)13-5-4-8-16-15(13)14/h4-8,18H,1-3,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFBSWZQNARANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299449 | |

| Record name | 5-[(Piperidin-1-yl)methyl]quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41455-83-8 | |

| Record name | 5-(1-Piperidinylmethyl)-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41455-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 130824 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041455838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC130824 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-[(Piperidin-1-yl)methyl]quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1-Piperidinylmethyl)-8-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

This guide provides a comprehensive, technically detailed protocol for the synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol, a Mannich base derivative of 8-hydroxyquinoline. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the underlying chemical principles, provides a step-by-step experimental procedure, and outlines methods for structural verification and purification.

Introduction and Significance

8-Hydroxyquinoline (8-HQ) and its derivatives are renowned "privileged structures" in medicinal chemistry, known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and neuroprotective effects.[1][2] Their therapeutic potential often stems from their ability to chelate essential metal ions, thereby disrupting critical enzymatic processes in pathogens or cancer cells.[3]

The title compound, 5-(Piperidin-1-ylmethyl)quinolin-8-ol, is synthesized via the Mannich reaction, a cornerstone of medicinal chemistry for introducing an aminomethyl group onto an active hydrogen-containing scaffold.[4][5] This modification can enhance the compound's pharmacokinetic properties, such as solubility and cell permeability, and modulate its biological activity. Specifically, aminomethylated 8-hydroxyquinolines have shown promise as anticancer agents, particularly against multidrug-resistant (MDR) cell lines.[1][6]

Synthesis Strategy: The Mannich Reaction

The most direct and efficient method for synthesizing 5-(Piperidin-1-ylmethyl)quinolin-8-ol is the three-component Mannich reaction.[4] This reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In this specific synthesis, the components are:

-

An active hydrogen compound: 8-Hydroxyquinoline. The electron-donating hydroxyl group at the C-8 position activates the quinoline ring, particularly at the ortho (C-7) and para (C-5) positions, making them susceptible to electrophilic substitution.

-

A non-enolizable aldehyde: Formaldehyde is typically used.

-

A secondary amine: Piperidine.

The reaction proceeds by forming an electrophilic iminium ion from piperidine and formaldehyde, which then attacks the electron-rich C-5 position of the 8-hydroxyquinoline ring.

Reaction Mechanism

The Mannich reaction mechanism for this synthesis can be described in two primary stages:

-

Formation of the Eschenmoser Salt Analogue (Iminium Ion): Piperidine, a secondary amine, reacts with formaldehyde. The nitrogen atom's lone pair attacks the carbonyl carbon of formaldehyde. A subsequent proton transfer and dehydration (loss of a water molecule) result in the formation of a highly reactive piperidin-1-ylmethaniminium ion. This cation is a potent electrophile.

-

Electrophilic Aromatic Substitution: The 8-hydroxyquinoline molecule, activated by the phenolic hydroxyl group, acts as a nucleophile. The electron-rich aromatic ring, specifically the C-5 position, attacks the electrophilic carbon of the iminium ion. A final deprotonation step re-establishes the aromaticity of the quinoline ring, yielding the final product, 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Below is a diagram illustrating the chemical reaction mechanism.

Caption: Figure 1: Mechanism of the Mannich Reaction.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for the Mannich reaction on 8-hydroxyquinoline.[2][4]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount |

| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | 10.0 | 1.0 | 1.45 g |

| Piperidine | C₅H₁₁N | 85.15 | 11.0 | 1.1 | 0.94 g (1.09 mL) |

| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | 12.0 | 1.2 | 0.97 mL |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | - | 25 mL |

Synthesis Workflow

The overall workflow for the synthesis, purification, and analysis is depicted below.

Caption: Figure 2: Overall Synthesis Workflow.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.45 g (10.0 mmol) of 8-hydroxyquinoline in 25 mL of 95% ethanol.

-

Reagent Addition: To the stirred solution, add 1.09 mL (11.0 mmol) of piperidine. A slight exothermic reaction may be observed. Allow the mixture to stir for 10 minutes at room temperature.

-

Formaldehyde Addition: Slowly add 0.97 mL (12.0 mmol) of a 37% aqueous formaldehyde solution to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The disappearance of the 8-hydroxyquinoline spot indicates reaction completion.

-

Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to facilitate precipitation of the product.

-

Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with cold distilled water.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them in a vacuum oven at 50-60 °C to a constant weight. The expected product is typically a pale yellow or off-white solid.

Characterization and Analysis

To confirm the identity and purity of the synthesized 5-(Piperidin-1-ylmethyl)quinolin-8-ol, the following analytical techniques are recommended.[7][8]

| Analysis Technique | Parameter | Expected Result |

| Appearance | Physical State | Pale yellow to off-white crystalline solid |

| Melting Point | Range | ~135-140 °C (literature values may vary) |

| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic protons (quinoline): ~6.9-8.8 ppm; -OH proton: ~9.5-10.0 ppm (broad); -CH₂- (benzylic): ~3.8-4.0 ppm (singlet); Piperidine protons: ~1.5-2.6 ppm (multiplets) |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Aromatic carbons: ~110-155 ppm; Benzylic carbon (-CH₂-): ~55-60 ppm; Piperidine carbons: ~24-54 ppm |

| Mass Spectrometry | m/z (ESI+) | Expected [M+H]⁺: 243.15 |

Safety and Handling

-

8-Hydroxyquinoline: Harmful if swallowed. Causes skin and serious eye irritation.

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

-

Formaldehyde: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is a suspected carcinogen.

-

Ethanol: Highly flammable liquid and vapor.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

References

-

Csuvik, O., & Szatmári, I. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link]

-

Shaw, A. Y., et al. (2014). Synthesis and structure-activity relationship study of 8-hydroxyquinoline-derived Mannich bases as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3447-3451. [Link]

-

Siddiqui, A. A., et al. (2020). Synthesis of Novel 8-Hydroxyquinoline Derivatives through Mannich Reaction and their Biological Evaluation as Potential Immunomodulatory Agents. Medicinal Chemistry, 16(4), 531-543. [Link]

-

El Faydy, M., et al. (2016). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Journal of Materials and Environmental Science, 7(1), 356-361. [Link]

-

Pape, V. F. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7729-7745. [Link]

-

Siddiqi, H., et al. (2015). Synthesis of Mannich Bases of 8-Hydroxyquinoline. Journal of Basic & Applied Sciences, 11, 539-544. [Link]

-

Request PDF for "Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives". (2016). ResearchGate. [Link]

-

Pape, V. F. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Institutes of Health. [Link]

-

Siddiqi, H., et al. (2015). Synthesis of Mannich Bases of 8-Hydroxyquinoline. Semantic Scholar. [Link]

-

Siddiqi, H., et al. (2015). (PDF) Synthesis of Mannich Bases of 8-Hydroxyquinoline. ResearchGate. [Link]

-

Szakács, G., et al. (2022). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. MDPI. [Link]

-

El Faydy, M., et al. (2016). Synthesis,characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ISC E-journals. [Link]

-

Al-Salahi, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Wang, Y., et al. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances, 9(52), 30454-30462. [Link]

-

Burckhalter, J. H., et al. (1954). Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions. The Journal of Organic Chemistry, 19(9), 1386-1394. [Link]

-

Organic Chemistry Portal. Mannich Reaction. [Link]

-

Ali, A., et al. (2022). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. [Link]

-

Al-Tubuly, A. A., et al. (2018). Identification of the anti-mycobacterial functional properties of piperidinol derivatives. FEBS Open Bio, 8(1), 101-110. [Link]

-

MOLBASE. 5-(piperidin-1-ylmethyl)quinolin-8-ol price & availability. [Link]

Sources

- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05712A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. setpublisher.com [setpublisher.com]

- 6. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 7. Synthesis of Novel 8-Hydroxyquinoline Derivatives through Mannich Reaction and their Biological Evaluation as Potential Immunomodulatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

physicochemical properties of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

An In-depth Technical Guide on the Physicochemical Properties of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

Executive Summary

5-(Piperidin-1-ylmethyl)quinolin-8-ol is a synthetic organic compound belonging to the class of Mannich bases derived from 8-hydroxyquinoline. This guide provides a comprehensive technical overview of its core physicochemical properties, synthesis, and the intricate relationship between its structure and biological function. As a derivative of the 8-hydroxyquinoline scaffold—a privileged structure in medicinal chemistry—this molecule exhibits significant metal-chelating capabilities that are central to its wide-ranging biological activities, including antimicrobial and anticancer properties.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the compound's chemical behavior, analytical characterization, and therapeutic potential. We will delve into its synthesis, ionization, lipophilicity, solubility, and spectroscopic profile, supported by detailed experimental protocols and explanatory diagrams to elucidate key concepts.

The 8-Hydroxyquinoline Scaffold: A Foundation for Bioactivity

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in numerous natural alkaloids and synthetic drugs.[3] Within this family, 8-hydroxyquinoline (8-HQ), also known as oxine, holds particular importance. The specific arrangement of the C8-hydroxyl group and the ring nitrogen at position 1 creates a powerful bidentate chelating site, enabling it to form stable complexes with a wide variety of metal ions.[4][5] This metal-binding ability is not merely a chemical curiosity; it is the primary driver of the broad biological activity observed in 8-HQ derivatives.

The C-5 position of the 8-HQ ring is particularly amenable to substitution, allowing for the modulation of the molecule's steric and electronic properties. The introduction of an aminomethyl group at this position via the Mannich reaction is a common and effective strategy to enhance potency and refine pharmacokinetic profiles.[6] 5-(Piperidin-1-ylmethyl)quinolin-8-ol is a classic example of this approach, combining the proven 8-HQ chelating core with a piperidine moiety, a common heterocycle in FDA-approved drugs known to influence solubility and receptor binding.[3] This structural combination results in a pharmacophore with significant potential against various pathological targets.

Synthesis and Structural Elucidation

The synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol is most commonly achieved through a classic Mannich reaction or a two-step condensation process. The Mannich reaction is an exemplary one-pot synthesis that is highly efficient for the aminomethylation of acidic protons, such as the one at the C-5 position of the electron-rich 8-hydroxyquinoline ring.

Synthetic Pathways

Method A: Mannich Reaction This is the most direct route, involving the reaction of 8-hydroxyquinoline with formaldehyde and a secondary amine (piperidine). The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and piperidine, which then undergoes electrophilic aromatic substitution onto the C-5 position of the 8-HQ ring.

Method B: Condensation with 5-Chloromethyl-8-quinolinol An alternative pathway involves the initial synthesis of 5-chloromethyl-8-quinolinol hydrochloride from 8-hydroxyquinoline.[7] This intermediate is then condensed with piperidine in the presence of a base like triethylamine to yield the final product.[7] This method offers controlled, stepwise functionalization.

Purification and Spectroscopic Characterization

Post-synthesis, the crude product is typically purified using column chromatography on silica gel, often with a hexane/acetone or similar solvent system.[7] Structural confirmation relies on a suite of standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons on the quinoline ring (δ 7.0-8.9 ppm), a singlet for the benzylic methylene bridge (-CH₂-) (~δ 3.4-3.8 ppm), and multiplets for the piperidine ring protons. A broad singlet for the phenolic -OH proton is also expected.[7] |

| ¹³C NMR | Aromatic carbons of the quinoline ring, the methylene bridge carbon, and distinct signals for the carbons of the piperidine ring. A ¹³C NMR spectrum for this compound is publicly available.[8] |

| Mass Spec. | The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of 243.1497. |

| FT-IR | Characteristic bands for O-H stretching (broad, ~3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2800-3000 cm⁻¹), and C=N/C=C stretching in the aromatic ring (~1500-1600 cm⁻¹). |

Protocol: Standard ¹H NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Data Acquisition: Acquire the Free Induction Decay (FID) over a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Data Processing: Apply a Fourier transform to the FID. Phase correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).

-

Interpretation: Integrate the peaks to determine proton ratios. Analyze chemical shifts and coupling patterns (J-coupling) to assign signals to the specific protons in the molecular structure. The causality for using DMSO-d₆ is its ability to dissolve a wide range of organic compounds and to reveal exchangeable protons like the phenolic -OH.

Core Physicochemical Properties

The therapeutic efficacy and behavior of a drug candidate are dictated by its physicochemical properties. For 5-(Piperidin-1-ylmethyl)quinolin-8-ol, the interplay between its ionization state, lipophilicity, and metal-binding capacity is paramount.

| Property | Value / Description | Reference |

| Molecular Formula | C₁₅H₁₈N₂O | [1][8] |

| Molecular Weight | 242.32 g/mol | [8] |

| Appearance | Typically a brown oil or solid, depending on purity. | [7] |

| Predicted XlogP | ~2.3 - 3.0 (estimated based on similar structures) | [9] |

| pKa (estimated) | ~4.5-5.0 (quinoline N, acidic); ~9.5-10.0 (phenolic OH, acidic); ~10.5-11.0 (piperidine N, basic) | [10] |

Ionization and pKa

This molecule is amphoteric, possessing three ionizable functional groups:

-

The quinoline ring nitrogen , which is weakly basic (pKa of protonated form ~4.9).[10]

-

The phenolic hydroxyl group , which is weakly acidic (pKa ~9.5-10.0).

-

The piperidine ring nitrogen , which is strongly basic (pKa of protonated form ~11.0).

At physiological pH (~7.4), the highly basic piperidine nitrogen will be predominantly protonated (cationic), while the quinoline nitrogen and phenolic hydroxyl will be in their neutral forms. This charge state is critical for receptor interactions and solubility.

Lipophilicity (LogP) and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes. The molecule contains both lipophilic (quinoline, piperidine) and hydrophilic (hydroxyl) regions. The predicted LogP suggests moderate lipophilicity, which is often desirable for oral bioavailability. However, its ionizable nature means its distribution coefficient (LogD) is highly pH-dependent. At pH 7.4, its cationic state will decrease its effective lipophilicity and increase its aqueous solubility compared to the neutral form.

Like many 8-HQ derivatives, its solubility in pure water is expected to be low.[4] It is generally soluble in organic solvents like DMSO and alcohols.[11] Improving aqueous solubility for formulation is a key challenge in the development of such compounds.

Metal Chelation

The defining physicochemical feature of 5-(Piperidin-1-ylmethyl)quinolin-8-ol is its ability to chelate metal ions. The peri-positioning of the phenolic oxygen and the quinoline nitrogen creates a stable five-membered ring upon coordination with a metal ion (e.g., Fe²⁺, Cu²⁺, Zn²⁺). This chelation is fundamental to its biological activity, as it can disrupt essential metal-dependent processes in target cells.[4][12]

Linking Physicochemical Properties to Biological Function

The synergy between the compound's properties underpins its therapeutic potential.

-

Antimicrobial Activity: The ability to chelate iron is a primary mechanism of antimicrobial action.[12] By sequestering essential metal ions like Fe²⁺ and Zn²⁺, the molecule can inhibit metalloenzymes crucial for bacterial respiration and replication. Its moderate lipophilicity allows it to penetrate bacterial cell walls to reach its intracellular targets.[2][7]

-

Anticancer Activity: In cancer cells, which often have dysregulated metal homeostasis, the compound can act as an ionophore, transporting metal ions into the cell and leading to the generation of reactive oxygen species (ROS) and subsequent apoptotic cell death.[1] The piperidine moiety can further enhance selectivity and potency against certain cancer cell lines.[1] Furthermore, its potential as an inhibitor of specific enzymes like Bruton's tyrosine kinase (BTK) highlights a more targeted mechanism of action, likely influenced by the molecule's shape, charge distribution, and ability to form key hydrogen bonds in the enzyme's active site.[1]

Conclusion and Future Perspectives

5-(Piperidin-1-ylmethyl)quinolin-8-ol is more than a simple derivative; it is a finely tuned molecule whose physicochemical properties are intrinsically linked to its biological function. Its amphoteric nature, moderate lipophilicity, and potent metal-chelating ability make it a versatile and promising scaffold for drug discovery. Understanding these core properties is essential for optimizing its therapeutic application.

Future research should focus on several key areas:

-

Formulation Development: Creating formulations (e.g., co-crystals, nanoparticles) to overcome its limited aqueous solubility and enhance bioavailability.

-

Metal-Based Therapeutics: Systematically exploring its complexes with various metals (e.g., copper, ruthenium) to develop novel metallodrugs with enhanced and targeted anticancer or antimicrobial activity.

-

Mechanistic Studies: Further elucidating its specific molecular targets beyond metal homeostasis, such as its inhibitory effects on kinases and other enzymes, to fully realize its therapeutic potential.

This guide serves as a foundational resource, providing the essential knowledge needed to advance the scientific and clinical investigation of this compelling molecule.

References

-

El Faydy, M., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF. [Link]

-

MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules. [Link]

-

SpectraBase. (n.d.). 5-(1-Piperidinylmethyl)-8-quinolinol. [Link]

-

ISC E-journals. (2016). Synthesis,characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. [Link]

-

ScienceDirect. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. Bioorganic Chemistry. [Link]

-

ResearchGate. (n.d.). Novel transition metal complexes of 5-(2-phenyl-1H-benzo[d]imidazol-1-yl)quinolin-8-ol as active pharmacophore: Experimental and computational explorations | Request PDF. [Link]

-

American Society for Microbiology. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

-

PubMed Central. (2024). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Molecules. [Link]

-

Journal of Applicable Chemistry. (2013). The Metal Complexes of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) and 8- quinolinols mixed Ligand. [Link]

-

PubMed Central. (2020). 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents. Molecules. [Link]

-

ResearchGate. (2011). Synthesis and Antimycobacterial Activity of Various 1-(8-Quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenylamino)-s-triazines. [Link]

-

MDPI. (2022). Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. Marine Drugs. [Link]

-

MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. International Journal of Molecular Sciences. [Link]

-

MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

-

MDPI. (2022). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules. [Link]

-

mVOC 4.0. (n.d.). Quinoline. [Link]

-

PubChem. (n.d.). 5-(pyrrolidin-1-ylmethyl)quinolin-8-ol. [Link]

Sources

- 1. Buy 5-(Piperidin-1-ylmethyl)quinolin-8-ol | 41455-83-8 [smolecule.com]

- 2. Metal complexes of a piperidinone ligand: activities assessed. [wisdomlib.org]

- 3. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach [mdpi.com]

- 4. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05712A [pubs.rsc.org]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. spectrabase.com [spectrabase.com]

- 9. PubChemLite - 5-(pyrrolidin-1-ylmethyl)quinolin-8-ol (C14H16N2O) [pubchemlite.lcsb.uni.lu]

- 10. mVOC 4.0 [bioinformatics.charite.de]

- 11. isca.me [isca.me]

- 12. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Multifunctional Mechanism of Action of 5-(Piperidin-1-ylmethyl)quinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Piperidin-1-ylmethyl)quinolin-8-ol is a synthetic heterocyclic compound built upon the privileged 8-hydroxyquinoline (8HQ) scaffold. Its mechanism of action is not singular but rather a multi-target paradigm, a highly sought-after characteristic in modern drug discovery for complex multifactorial diseases. At its core, the molecule functions as a potent metal ion chelator, capable of sequestering pathophysiologically relevant metal ions such as iron, copper, and zinc. This primary mechanism is crucial for restoring metal homeostasis, mitigating metal-driven oxidative stress, and inhibiting the aggregation of misfolded proteins implicated in neurodegenerative diseases.[1][2] Layered upon this foundational activity, the introduction of the piperidin-1-ylmethyl moiety confers additional pharmacological properties, most notably the potential for monoamine oxidase (MAO) and kinase inhibition.[3] This guide provides an in-depth exploration of these interconnected mechanisms, the experimental methodologies required for their validation, and the therapeutic implications of this multi-target approach.

The 8-Hydroxyquinoline Core: A Foundation for Bioactivity

The therapeutic potential of 5-(Piperidin-1-ylmethyl)quinolin-8-ol originates from its 8-hydroxyquinoline (8HQ) core. 8HQ is a small, planar, and lipophilic molecule, properties that facilitate its passage across biological membranes, including the blood-brain barrier.[1][2] Among the seven isomers of monohydroxyquinoline, only 8HQ possesses the unique structural arrangement necessary to form stable complexes with divalent metal ions through chelation.[1][4] This ability stems from the positioning of its phenolic oxygen and quinoline nitrogen atoms, which act as bidentate ligands, effectively "grasping" metal ions.[5] An imbalance in the homeostasis of biometals is a well-established pathological feature in a host of disorders, making the metal-chelating ability of the 8HQ scaffold the cornerstone of its diverse medicinal applications, including antineurodegenerative, antimicrobial, and anticancer activities.[2][6]

Primary Mechanism: Metal Ion Chelation and Restoration of Homeostasis

The principal mechanism of action for 5-(Piperidin-1-ylmethyl)quinolin-8-ol is its function as a metal-binding agent. This activity is not merely about removing metals but about modulating their pathological behavior.

Coordination Chemistry and Sequestration

The compound coordinates with metal ions like Fe³⁺, Cu²⁺, and Zn²⁺ via its phenolate oxygen and quinoline ring nitrogen.[1] This sequestration has several critical downstream consequences:

-

Inhibition of Oxidative Stress: Excess iron, particularly Fe²⁺, is a potent catalyst for the generation of highly toxic hydroxyl radicals via the Fenton reaction.[1][6] By chelating iron, 8HQ derivatives prevent this redox cycling, thereby acting as powerful indirect antioxidants and protecting cells from oxidative damage.[7][8]

-

Modulation of Protein Aggregation: In neurodegenerative conditions like Alzheimer's disease, Cu²⁺ and Zn²⁺ are known to bind to the amyloid-beta (Aβ) peptide, promoting its aggregation into neurotoxic plaques.[1][9] 8HQ derivatives can intervene in this process by competing for these metal ions, effectively inhibiting or even reversing Aβ aggregation.[9]

dot

Caption: Mechanism of metal chelation by 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Synergistic Mechanisms of the Piperidine Moiety

The functionalization at the 5-position with a piperidin-1-ylmethyl group extends the compound's mechanism beyond simple chelation, creating a multi-target agent.

Monoamine Oxidase (MAO) Inhibition

The piperidine ring is a well-established pharmacophore in the design of MAO inhibitors.[10][11] MAO enzymes (MAO-A and MAO-B) are critical in the metabolism of monoamine neurotransmitters like dopamine and serotonin. In neurodegenerative diseases, MAO-B activity is often elevated in the brain, contributing to both a reduction in dopamine levels and an increase in oxidative stress through the production of hydrogen peroxide as a byproduct of its catalytic cycle.[1][12]

Derivatives of piperine, a natural product containing a piperidine ring, have shown selective and potent inhibition of MAO-B.[13] The piperidine moiety of 5-(Piperidin-1-ylmethyl)quinolin-8-ol likely interacts with the active site of MAO enzymes, conferring inhibitory activity. This dual action—reducing oxidative stress via iron chelation and simultaneously via MAO inhibition—represents a powerful synergistic neuroprotective strategy.

dot

Caption: Neuroprotective action via MAO-B inhibition.

Potential Kinase Inhibition

Emerging evidence suggests that 5-(Piperidin-1-ylmethyl)quinolin-8-ol may also function as a kinase inhibitor. Specifically, it has been identified in screening studies as a promising inhibitor of Bruton's tyrosine kinase (BTK).[3] BTK is a critical enzyme in B-cell receptor signaling pathways and is a validated target for B-cell malignancies. While this mechanism is distinct from its role in neurodegeneration, it highlights the compound's chemical versatility and potential for therapeutic applications in oncology and immunology.

Experimental Validation: Protocols and Methodologies

Validating the multi-target profile of 5-(Piperidin-1-ylmethyl)quinolin-8-ol requires a suite of specific bioassays.

Protocol: Metal Chelation Analysis by UV-Visible Spectroscopy

This method confirms the direct binding of the compound to metal ions by observing shifts in the absorption spectrum.

Objective: To determine the stoichiometry and affinity of the complex formed between the compound and a selected metal ion (e.g., Fe³⁺).

Methodology:

-

Preparation of Stock Solutions: Prepare a 1 mM stock solution of 5-(Piperidin-1-ylmethyl)quinolin-8-ol in methanol and a 10 mM stock solution of FeCl₃ in deionized water.

-

Titration: In a quartz cuvette, place a fixed concentration of the compound (e.g., 50 µM) in a buffered solution (e.g., HEPES, pH 7.4).

-

Spectral Scans: Record the initial UV-Vis absorption spectrum from 200-800 nm.

-

Aliquot Addition: Add small, incremental aliquots of the FeCl₃ stock solution to the cuvette.

-

Equilibration and Scanning: After each addition, allow the solution to equilibrate for 2 minutes and record a new spectrum.

-

Data Analysis: Plot the change in absorbance at the wavelength of maximum change (λ_max) against the molar ratio of [Fe³⁺]/[Compound]. The inflection point of the curve indicates the binding stoichiometry.

Protocol: MAO-B Inhibition Fluorometric Assay

This assay quantifies the compound's ability to inhibit the enzymatic activity of MAO-B.

Objective: To determine the IC₅₀ value of the compound for human MAO-B.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare solutions of recombinant human MAO-B enzyme, the substrate (e.g., kynuramine), and a reference inhibitor (e.g., selegiline).

-

Reaction Setup: In a 96-well microplate, add the MAO-B enzyme to wells containing either the test compound, reference inhibitor, or buffer (control).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the kynuramine substrate to all wells to start the reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence (Excitation: 310 nm, Emission: 400 nm) every minute for 30 minutes. The product of kynuramine metabolism, 4-hydroxyquinoline, is fluorescent.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

dot

Caption: Workflow for determining MAO-B inhibitory activity.

Quantitative Data Summary

While specific IC₅₀ values for 5-(Piperidin-1-ylmethyl)quinolin-8-ol are proprietary or dispersed in literature, data from closely related analogs underscore the potency of this chemical class.

| Compound Class | Target | Reported Activity (IC₅₀) | Reference |

| Quinoline-Piperidine Hybrids | Acetylcholinesterase (AChE) | 5.3 µM - 19.85 µM | [14][15] |

| Quinoline-Piperidine Hybrids | Butyrylcholinesterase (BuChE) | 1.31 µM - 11.59 µM | [14][15] |

| Piperine Derivatives | Monoamine Oxidase B (MAO-B) | 498 nM - 7.0 µM | [10][13] |

| 8-HQ Derivative (M30) | Iron Chelation / Neuroprotection | Protective against H₂O₂ damage | [7] |

| Quinoline Derivatives | Bruton's Tyrosine Kinase (BTK) | Identified as promising inhibitor | [3] |

Conclusion and Therapeutic Outlook

The mechanism of action of 5-(Piperidin-1-ylmethyl)quinolin-8-ol is a compelling example of rational, multi-target drug design. Its foundational ability to chelate key metal ions directly addresses the pathological cascade of metal dyshomeostasis, oxidative stress, and protein aggregation central to many neurodegenerative diseases.[6] The synergistic addition of MAO inhibition via the piperidine moiety provides a secondary, complementary neuroprotective pathway. This dual-action profile suggests a higher potential for therapeutic efficacy in complex diseases like Alzheimer's and Parkinson's compared to single-target agents. Further investigation into its kinase inhibition profile may unlock additional applications in other therapeutic areas.[3] The continued exploration of this versatile scaffold is a promising frontier in the development of next-generation therapeutics.

References

-

Kanth Makani, V. R., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1177.

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1177.

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. SciSpace.

-

BenchChem. (2025). An In-depth Technical Guide to the Metal Chelating Properties of 8-Hydroxyquinoline Derivatives. BenchChem.

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online.

-

El Faydy, M., et al. (2016). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate.

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinoline derivatives with potent antineurodegenerative activity. ResearchGate.

-

El Faydy, M., et al. (2016). Synthesis,characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ISC E-journals.

-

Gardiner, J., et al. (2015). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. PubMed Central.

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress.

-

He, M., et al. (2004). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(12), 4939-4940.

-

Fullam, E., et al. (2013). Identification of the anti-mycobacterial functional properties of piperidinol derivatives. British Journal of Pharmacology, 169(6), 1346–1356.

-

Al-Ghorbani, M., et al. (2022). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. Molecules, 27(15), 4983.

-

Zheng, H., et al. (2010). The novel multifunctional, iron-chelating drugs M30 and HLA20 protect pancreatic beta-cell lines from oxidative stress damage. Journal of Cellular and Molecular Medicine, 14(12), 2776-2787.

-

Bolognesi, M. L., et al. (2016). Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. ChemMedChem, 11(12), 1249-1254.

-

Various Authors. (2023). Some of the most commonly found neurodegenerative diseases. ResearchGate.

-

Smolecule. (2023). 5-(Piperidin-1-ylmethyl)quinolin-8-ol. Smolecule.

-

Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(23), 7172.

-

Matos, M. J., et al. (2018). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. European Journal of Medicinal Chemistry, 157, 1033-1046.

-

Lee, S. A., et al. (2012). Inhibition of monoamine oxidase by derivatives of piperine, an alkaloid from the pepper plant Piper nigrum, for possible use in Parkinson's disease. Bioorganic & Medicinal Chemistry Letters, 22(23), 7173-7177.

-

Singh, A., et al. (2021). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 6(1), 577-589.

-

Sharma, R., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.

-

Glickstein, H., et al. (2005). Hydroxyquinolines as iron chelators. Medicinal Research Reviews, 25(1), 53-73.

-

Soualmia, W., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Biomolecular Structure and Dynamics.

-

Van de Walle, T., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 198, 112330.

-

Fink, D. M., et al. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 38(18), 3645-3651.

-

Costa, G., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. International Journal of Molecular Sciences, 23(19), 11634.

-

Ali, M., et al. (2022). Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. Scientific Reports, 12(1), 10188.

-

Van de Walle, T., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. ResearchGate.

-

Sharma, R., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.

-

Trivedi, A. R., et al. (2011). Synthesis and Antimycobacterial Activity of Various 1-(8-Quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenylamino)-s-triazines. ResearchGate.

-

Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI.

-

Kumar, A., et al. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ChemistrySelect, 6(45), 12693-12699.

-

Ortiz-Alvarado, R., et al. (2022). QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. Molecules, 27(19), 6296.

Sources

- 1. scispace.com [scispace.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Buy 5-(Piperidin-1-ylmethyl)quinolin-8-ol | 41455-83-8 [smolecule.com]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The novel multifunctional, iron-chelating drugs M30 and HLA20 protect pancreatic beta-cell lines from oxidative stress damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroxyquinolines as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dovepress.com [dovepress.com]

- 13. Inhibition of monoamine oxidase by derivatives of piperine, an alkaloid from the pepper plant Piper nigrum, for possible use in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer’s Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol derivatives

An In-Depth Technical Guide to the Biological Activity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol Derivatives

Abstract

The quinolin-8-ol scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities, which are often attributed to its potent metal-chelating properties. The introduction of a 5-(piperidin-1-ylmethyl) substituent via the Mannich reaction creates a class of derivatives with modified physicochemical properties, leading to a broad spectrum of biological effects. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological activities of these derivatives, with a focus on their antimicrobial, anticancer, and neuroprotective potential. We will explore the underlying chemical principles, detail key experimental protocols, and synthesize structure-activity relationship data to offer a holistic perspective for researchers and drug development professionals.

The 8-Hydroxyquinoline Scaffold: A Cornerstone of Medicinal Chemistry

Quinoline and its derivatives are indispensable heterocyclic compounds, found in natural products and synthetic bioactive agents, that exhibit a wide array of pharmacological properties.[1][2] Among these, the 8-hydroxyquinoline (8-HQ) moiety has emerged as a particularly valuable scaffold for the design of novel therapeutic candidates.[1][3] A key feature of 8-HQ is the presence of a hydroxyl group at the 8-position, which, in conjunction with the ring nitrogen, forms a powerful bidentate chelating site for various metal ions.[4] This metal chelation is central to many of its biological activities, as it can disrupt essential metal-dependent enzymatic processes in pathogens and cancer cells.[4][5]

The addition of a 5-(piperidin-1-ylmethyl) group is typically achieved through a Mannich-type reaction.[1][6] This modification introduces a bulky, lipophilic piperidine ring and a basic nitrogen atom, which can significantly influence the compound's solubility, membrane permeability, and ability to interact with biological targets through hydrogen bonding or ionic interactions.

Synthesis Strategies: The Mannich Reaction

The most common and efficient method for synthesizing 5-(piperidin-1-ylmethyl)quinolin-8-ol and its derivatives is the condensation reaction of 5-chloromethyl-8-quinolinol hydrochloride with piperidine or a substituted piperidine. This nucleophilic substitution reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol: General Synthesis

-

Preparation of Precursor: 5-Chloromethyl-8-quinolinol hydrochloride is first synthesized according to established methods, such as the reaction of 8-hydroxyquinoline with formaldehyde and concentrated hydrochloric acid.

-

Condensation Reaction: In a suitable solvent like dimethyl sulfoxide (DMSO), dissolve 5-chloromethyl-8-quinolinol hydrochloride.

-

Addition of Amine: Add the appropriate secondary amine (e.g., piperidine) to the solution.

-

Base Addition: Introduce triethylamine to the reaction mixture to act as a base.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, monitoring progress with thin-layer chromatography (TLC).

-

Purification: The crude product is purified using column chromatography on silica gel to yield the desired 5-substituted product.

Caption: General workflow for the synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol.

Antimicrobial Activity

Derivatives of 8-hydroxyquinoline are well-documented for their potent activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria.[7][8]

Mechanism of Action: Metal Ion Chelation

The primary antimicrobial mechanism of 8-HQ derivatives is their ability to chelate essential divalent metal cations, such as Fe²⁺, Mg²⁺, and Mn²⁺.[4] These ions are critical cofactors for numerous bacterial enzymes involved in cellular respiration and metabolism. By sequestering these ions, the compounds effectively inhibit these vital enzymatic functions, leading to bacterial cell death.[4] The lipophilicity conferred by the quinoline ring and piperidine moiety facilitates the transport of the molecule across the bacterial cell membrane, allowing it to exert its effects intracellularly.

Caption: Proposed antimicrobial mechanism via metal ion chelation.

Experimental Evidence & Data

Studies have demonstrated that 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives, which are structurally similar to the piperidine variants, exhibit very good antibacterial activity against both Gram-positive and Gram-negative strains when compared to standard antibiotics like penicillin G. The effectiveness varies based on the specific substitutions on the piperazine/piperidine ring. Halogenated 8-HQ derivatives have shown particularly high potency against various bacteria.[7]

Table 1: Representative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

| Compound Class | Test Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol | Gram-positive & Gram-negative bacteria | Zone of Inhibition | Strong activity | |

| Halogenated 8-HQs | Gram-positive bacteria | MIC | 3.44-13.78 µM | [7] |

| Cloxyquin (5-Chloro-8-HQ) | Mycobacterium tuberculosis | MIC₅₀ | 0.125 µg/ml | [5] |

| 5,7-Dichloro-8-HQ | M. tuberculosis | MIC | 0.1 µM |[9] |

Note: Data is for the broader class of 8-HQ derivatives to illustrate potential.

Protocol: Disc Diffusion Assay for Antibacterial Screening

This method is widely used to evaluate the antibacterial activity of new compounds in vitro.

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly swab the entire surface of the agar plates with the bacterial suspension.

-

Disc Application: Sterilize paper discs and impregnate them with a known concentration of the synthesized derivative dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

-

Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., Penicillin G) as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.

Anticancer Potential

The quinoline scaffold is a key component in many anticancer agents.[10] Derivatives of 8-hydroxyquinoline, in particular, have demonstrated significant cytotoxic activity against various cancer cell lines.[1][11]

Mechanism of Action

The anticancer effects of these compounds are multifaceted and can include:

-

Enzyme Inhibition: Certain derivatives have been identified as potent inhibitors of kinases involved in cancer cell signaling, such as Bruton's tyrosine kinase (BTK), which is crucial for B-cell malignancies.[6]

-

Induction of Apoptosis: Many quinoline derivatives exert their effect by triggering programmed cell death (apoptosis). For example, 8-hydroxyquinoline-5-sulfonamide derivatives have been shown to increase the expression of pro-apoptotic proteins like P53 and BAX while decreasing anti-apoptotic BCL-2.[11][12]

-

Generation of Oxidative Stress: The interaction of these compounds and their metal complexes within the cell can lead to the generation of reactive oxygen species (ROS), causing oxidative damage and inducing cell death.[13]

Caption: Potential anticancer mechanisms of action for quinoline derivatives.

Experimental Evidence & Data

While specific data for 5-(piperidin-1-ylmethyl)quinolin-8-ol is emerging, the broader class of 8-HQ derivatives shows significant promise. For instance, certain 8-hydroxyquinoline-5-sulfonamides exhibit potent activity against human melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines, with efficacies comparable to cisplatin.[11] Importantly, some of these compounds show low toxicity towards normal human cells.[11][12]

Table 2: Representative Anticancer Activity of 8-Hydroxyquinoline Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Result (IC₅₀) | Reference |

|---|---|---|---|---|

| 8-HQ-5-sulfonamide (3c) | C-32 (Melanoma) | IC₅₀ | 10.5 µM | [11] |

| 8-HQ-5-sulfonamide (3c) | MDA-MB-231 (Breast) | IC₅₀ | 12.3 µM | [11] |

| 8-HQ-5-sulfonamide (3c) | A549 (Lung) | IC₅₀ | 14.5 µM | [11] |

| 5,8-Quinolinedione derivs. | Various | IC₅₀ | 0.59–1.52 µM | [10] |

| Co(II) 5,7-Dihalo-8-HQ | HeLa (Cervical) | IC₅₀ | 0.8 nM–11.88 µM |[14] |

Protocol: WST-1 Cell Viability Assay

This is a colorimetric assay to quantify cellular proliferation and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized derivative for a specified period (e.g., 24, 48, or 72 hours). Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

-

Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will cleave the tetrazolium salt in the reagent to a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically ~450 nm).

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Neuroprotective Potential

There is growing interest in 8-hydroxyquinoline derivatives as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15] This interest stems from the role of metal ion dysregulation and oxidative stress in the pathology of these conditions.

Rationale and Mechanism of Action

The neuroprotective effects are thought to arise from several properties of the scaffold:

-

Metal Chelation: The ability to chelate excess metal ions like copper, zinc, and iron in the brain can prevent them from participating in redox reactions that generate harmful reactive oxygen species (ROS).[15]

-

Antioxidant Activity: By reducing ROS levels, these compounds can protect neurons from oxidative damage.[16]

-

Enzyme Inhibition: Some derivatives act as inhibitors of cholinesterases (AChE and BChE), enzymes that break down the neurotransmitter acetylcholine.[17] This is a key therapeutic strategy for Alzheimer's disease.

-

Anti-inflammatory & Anti-apoptotic Effects: Piperine, which contains a piperidine ring, has been shown to exert neuroprotective effects by reducing inflammation and preventing apoptosis in neuronal cells.[18]

Experimental Evidence

Studies on related structures support this potential. For example, quinoline thiosemicarbazones containing a piperidine moiety have been identified as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[17] Other piperidine derivatives have demonstrated the ability to reduce cerebral infarction in animal models of stroke.[19] In human neuroblastoma cells (SH-SY5Y), compounds with antioxidant properties have shown protection against neurotoxicity.[16]

Structure-Activity Relationships (SAR)

The biological activity of this class of compounds is highly dependent on its specific chemical structure. Key SAR insights include:

-

The 8-OH Group: The unsubstituted phenolic group at position 8 is considered essential for both anticancer and antimicrobial activity, as it is a key part of the metal-chelating pharmacophore.[9][11]

-

Substituents on the Quinoline Ring: The introduction of halogen atoms (e.g., chlorine, iodine) at the 5 and/or 7 positions often enhances antimicrobial and anticancer potency.[7][9]

-

The 5-Position Side Chain: The nature of the amine in the side chain is critical. The piperidine ring contributes to the molecule's overall lipophilicity and basicity, influencing its pharmacokinetic and pharmacodynamic profile. Modifications to this ring can fine-tune activity and selectivity.

Caption: Key structure-activity relationship points for 8-hydroxyquinoline derivatives.

Conclusion and Future Directions

5-(Piperidin-1-ylmethyl)quinolin-8-ol derivatives represent a versatile and promising class of bioactive compounds. Their synthesis is straightforward, and their biological activities are potent and diverse, spanning antimicrobial, anticancer, and neuroprotective applications. The core mechanism often revolves around the exceptional metal-chelating ability of the 8-hydroxyquinoline scaffold, which is finely tuned by the physicochemical properties of the 5-piperidin-1-ylmethyl side chain.

Future research should focus on synthesizing and screening a wider array of derivatives to build a more comprehensive SAR profile. Elucidating specific molecular targets beyond general mechanisms, conducting in vivo efficacy and toxicity studies, and optimizing lead compounds for improved drug-like properties will be crucial steps in translating the therapeutic potential of this chemical class into clinical applications.

References

-

El Faydy, M., Dahaief, N., Rbaa, M., Ounine, K., & Lakhrissi, B. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science, 7(1), 356-361. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF. Retrieved from [Link]

-

ISC E-journals. (2016). Synthesis,characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Journal of Materials and Environmental Science, 7(1), 356-361. [Link]

-

Zhang, Y., et al. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances, 9(54), 31445-31455. [Link]

-

Prachayasittikul, V., et al. (2021). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Biointerface Research in Applied Chemistry, 11(1), 7851-7864. [Link]

-

ResearchGate. (n.d.). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives | Request PDF. Retrieved from [Link]

-

Al-Trawneh, S. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4973. [Link]

-

He, L., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 5(6), 995–1003. [Link]

-

Yildiz, I., et al. (2024). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Pharmaceuticals, 17(6), 762. [Link]

-

Ali, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(5), 13245-13255. [Link]

-

Popoli, P., et al. (2004). Neuroprotective effects of the mGlu5R antagonist MPEP towards quinolinic acid-induced striatal toxicity: involvement of pre- and post-synaptic mechanisms and lack of direct NMDA blocking activity. Journal of Neurochemistry, 89(6), 1479-1489. [Link]

-

Chen, Y. W., et al. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(10), 3317–3319. [Link]

-

Kuśmierz, D., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. International Journal of Molecular Sciences, 25(17), 9226. [Link]

-

Semantic Scholar. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Retrieved from [Link]

-

Szymański, P., et al. (2020). 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents. Molecules, 25(1), 156. [Link]

-

Li, X., et al. (2022). Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action. Microbial Pathogenesis, 165, 105507. [Link]

-

Hassan, M., et al. (2022). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 27(19), 6667. [Link]

-

Kuśmierz, D., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. International Journal of Molecular Sciences, 25(17), 9226. [Link]

-

Wang, T., et al. (2022). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Molecules, 27(19), 6333. [Link]

-

ResearchGate. (2022). Eighteen 5,7-Dihalo-8-quinolinol and 2,2′-Bipyridine Co(II) Complexes as a New Class of Promising Anticancer Agents. Retrieved from [Link]

-

Szałaj, N., et al. (2021). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. European Journal of Medicinal Chemistry, 213, 113166. [Link]

-

Liu, Y., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine, 9(2), 577-581. [Link]

-

Samie, A., et al. (2023). Hesperidin Plays Neuroprotective Effects Against Quinolinic Acid in Human SH-SY5Y Cells: Focusing on ROS Levels and Cell Cycle Arrest. Research Journal of Pharmacognosy, 10(4), 93-100. [Link]

-

Singh, A., et al. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ChemistrySelect, 6(1), 101-106. [Link]

Sources

- 1. Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05712A [pubs.rsc.org]

- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 5-(Piperidin-1-ylmethyl)quinolin-8-ol | 41455-83-8 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hesperidin Plays Neuroprotective Effects Against Quinolinic Acid in Human SH-SY5Y Cells: Focusing on ROS Levels and Cell Cycle Arrest [rjpharmacognosy.ir]

- 17. mdpi.com [mdpi.com]

- 18. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]

Topic: 5-(Piperidin-1-ylmethyl)quinolin-8-ol: A Privileged Scaffold for Therapeutic Innovation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Among its numerous derivatives, 8-hydroxyquinoline (8-HQ) stands out due to its potent metal-chelating properties and broad spectrum of biological activities, including antimicrobial, anticancer, anti-HIV, and neuroprotective effects.[2][3][4] This technical guide focuses on a specific, highly promising class of 8-HQ derivatives: 5-(Piperidin-1-ylmethyl)quinolin-8-ol and its structural analogs. These compounds, synthesized via the Mannich reaction, have garnered significant attention for their therapeutic potential, particularly in oncology and infectious diseases.[5] This document provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and pharmacological profiles of these compounds, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

The Core Scaffold: Chemical & Mechanistic Foundations

The parent compound, 5-(Piperidin-1-ylmethyl)quinolin-8-ol, is a Mannich base characterized by a quinolin-8-ol core, a piperidine ring, and a methylene linker at the C5 position. The key to its biological activity lies in the synergistic interplay of its structural features.

-

The 8-Hydroxyquinoline Moiety : The hydroxyl group at the C8 position and the nitrogen atom in the quinoline ring create a bidentate chelation site. This allows the molecule to sequester essential metal ions like iron, copper, and zinc, disrupting metalloenzyme function and inducing cellular stress, such as the generation of reactive oxygen species (ROS), which can be selectively toxic to cancer cells.[3][5]

-

The Aminomethyl Side Chain : The piperidin-1-ylmethyl group at the C5 position significantly influences the molecule's physicochemical properties, such as lipophilicity and basicity. This, in turn, affects cell permeability, target engagement, and overall pharmacological profile. The tertiary amine of the piperidine ring is crucial for the compound's activity and provides a vector for further structural modification.[6][7]

Logical Relationship: From Structure to Function

Caption: Logical flow from structural features to therapeutic potential.

Synthesis Strategies: The Mannich Reaction and Beyond

The most direct and common method for synthesizing 5- and 7-aminomethyl-8-hydroxyquinoline derivatives is the Mannich reaction .[6][8] This one-pot, three-component condensation involves an active acidic hydrogen (from the C5 or C7 position of 8-HQ), formaldehyde, and a secondary amine (like piperidine). An alternative, highly effective strategy involves a two-step process using a pre-formed electrophile, 5-chloromethyl-8-quinolinol hydrochloride.

General Synthesis Workflow

Caption: Primary synthetic routes to the target scaffold.

Protocol 2.1: Synthesis via N-Alkylation of 5-Chloromethyl-8-Quinolinol

This protocol is adapted from methodologies used for analogous piperazine derivatives and is preferred for its high yield and purity.[9][10] The key starting material, 5-chloromethyl-8-quinolinol hydrochloride (CMQ), is synthesized from 8-hydroxyquinoline, formaldehyde, and hydrochloric acid.[9]

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 5-chloromethyl-8-quinolinol hydrochloride (1.0 eq) in a suitable solvent such as ethanol or DMF.

-

Base Addition: Add triethylamine (2.5 eq) to the solution to neutralize the hydrochloride salt and facilitate the subsequent nucleophilic substitution. Stir for 15 minutes at room temperature.

-

Nucleophile Addition: Add piperidine (1.2 eq) dropwise to the reaction mixture.

-

Reaction Condition: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and wash sequentially with 10% NaOH solution, brine, and distilled water to remove unreacted starting materials and salts.[6][7]

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by column chromatography on silica gel, typically using a hexane/acetone or DCM/methanol gradient, to yield the pure 5-(Piperidin-1-ylmethyl)quinolin-8-ol.[9]

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationships (SAR)

Systematic modification of the core scaffold has yielded critical insights into the structural requirements for potent biological activity, particularly against multidrug-resistant (MDR) cancer cells.[6][7]

Key Modification Points & Their Impact

-

Quinoline Ring (C5 and C7 Positions):

-

Halogenation: Introducing an electron-withdrawing group like chlorine or bromine at the C5 or C7 position generally increases cytotoxic potency. For instance, 5-bromo substitution on a related 7-(piperidin-1-ylmethyl)quinolin-8-ol analog enhances its toxicity and selectivity against MDR cancer cells.[6]

-

Nitro Groups: A nitro group, as seen in 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol, has been shown to inhibit bacterial type III secretion systems, highlighting its potential in developing anti-infective agents.[2][3]

-

-

The Tertiary Amine Moiety:

-

Ring Size & Type: The nature of the heterocyclic amine is a major determinant of activity. Replacing piperidine with pyrrolidine or morpholine can alter the compound's pKa and lipophilicity, thereby tuning its biological activity and selectivity.[6]

-

Annulation: Fusing an aromatic ring to the piperidine moiety (e.g., creating a 3,4-benzo-piperidin-1-ylmethyl derivative) has variable effects. While some annulated analogs retain potency comparable to their piperidine counterparts, others show diminished activity, indicating a sensitive steric and electronic requirement at this position.[6][7]

-

Table 1: SAR of 8-Hydroxyquinoline-Derived Mannich Bases Against Cancer Cell Lines

| Compound ID | R5-Substituent | Amine Moiety | IC₅₀ (U-87, µM) | IC₅₀ (U-87.MGΔ, µM) | Selectivity Index |

| 3 | H | Piperidine | 1.8 ± 0.2 | 0.9 ± 0.1 | 2.0 |

| 19 | Cl | Piperidine | 0.4 ± 0.0 | 0.2 ± 0.0 | 2.0 |

| 20 | Br | Piperidine | 0.2 ± 0.0 | 0.1 ± 0.0 | 2.0 |

| 16 | Br | Pyrrolidine | 0.4 ± 0.0 | 0.2 ± 0.0 | 2.0 |

| 51 | H | 3,4-Benzo-piperidine | 2.2 ± 0.1 | 1.0 ± 0.1 | 2.2 |

| 81 | Br | 3,4-Benzo-piperidine | 0.3 ± 0.0 | 0.1 ± 0.0 | 3.0 |